molecular formula C16H16ClNO4 B5630575 N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide

Cat. No.: B5630575
M. Wt: 321.75 g/mol
InChI Key: PCHKXCQNZGHLBR-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of substituted benzamides. This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, which is further connected to a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-13-7-5-4-6-10(13)16(19)18-12-9-14(21-2)11(17)8-15(12)22-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKXCQNZGHLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2,5-dimethoxybenzamide.

    Substitution: Formation of N-(4-amino-2,5-dimethoxyphenyl)-2-methoxybenzamide.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups allows for versatile chemical modifications and applications in various fields .

Disclaimer and Information on In-Vitro Research Products

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